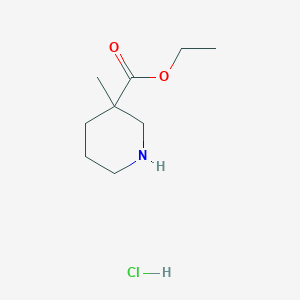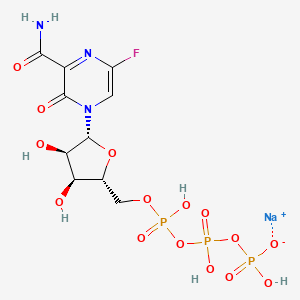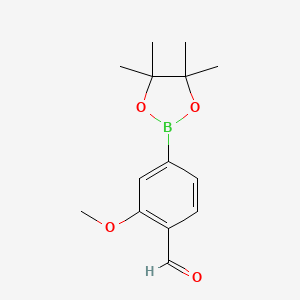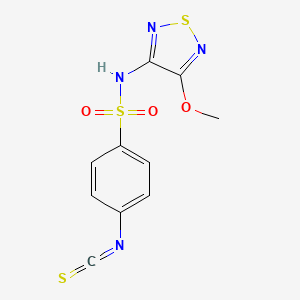
1,1,1-Trifluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol
Overview
Description
1,1,1-Trifluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol, also known as 4-methyl-1,4-diazepan-1-yl trifluoropropanol (MTFP), is a synthetic organic compound used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 183.1°C and a melting point of -17°C. MTFP is used as a reagent in organic synthesis and is also employed as a solvent in a variety of applications.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The fluorination of diazepanones with diethylaminosulfur trifluoride (DAST) enables the synthesis of gem-difluorohomopiperazines, highlighting the compound's utility in accessing fluorinated heterocyclic structures. Microwave-assisted detosylation has been identified as a rapid method for producing corresponding amines in high yields, indicating its importance in heterocyclic chemistry and synthesis processes (Wellner, Sandin, & Pääkkönen, 2003).
Physicochemical Studies in Aqueous Solutions
The influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water has been studied using molecular dynamics simulation. This research provides insights into the physicochemical properties of fluorinated organic molecules in water, especially focusing on the behavior of trifluoromethyl and methyl groups in aqueous environments (Fioroni, Burger, Mark, & Roccatano, 2003).
Chemical Reactions and Catalysis
A novel approach for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives showcases the compound's role in facilitating diverse chemical reactions. This method employs an aromatic diamine, Meldrum's acid, and an isocyanide, demonstrating the compound's versatility in organic synthesis and potential for producing biologically active molecules (Shaabani, Rezayan, Keshipour, Sarvary, & Ng, 2009).
Structural and Spectral Characterization
Research on the structural and spectral characterization of diazepine derivatives emphasizes the compound's significance in understanding the structural properties of chemical substances. The characterization of these compounds through elemental analysis, FT-IR, multinuclear NMR spectroscopy, and single-crystal X-ray diffraction analysis provides comprehensive insights into their molecular structure and behavior (Ahumada, Carrillo, Manzur, Fuentealba, Roisnel, & Hamon, 2016).
properties
IUPAC Name |
1,1,1-trifluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3N2O/c1-13-3-2-4-14(6-5-13)7-8(15)9(10,11)12/h8,15H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARZQQNNUBVSKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(2-fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1532659.png)
![{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid](/img/structure/B1532660.png)







